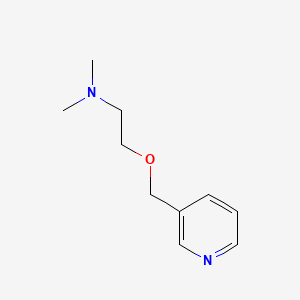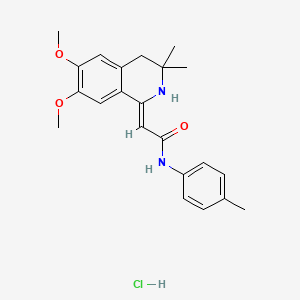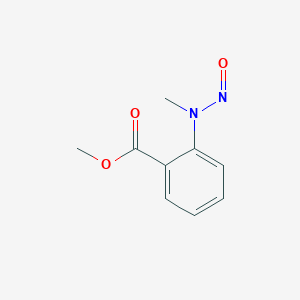
Methyl 2-(methyl(nitroso)amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(methyl(nitroso)amino)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid, specifically a methyl ester, and contains a nitroso group attached to an amino group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(methyl(nitroso)amino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl anthranilate, followed by reduction and subsequent nitrosation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst. Finally, the nitrosation step involves the reaction with nitrous acid, which can be generated in situ from sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-(methyl(nitroso)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(methyl(nitro)amino)benzoate.
Reduction: Methyl 2-(methylamino)benzoate.
Substitution: Various substituted benzoates depending on the electrophile used.
科学研究应用
Methyl 2-(methyl(nitroso)amino)benzoate has several applications in scientific research:
作用机制
The mechanism of action of methyl 2-(methyl(nitroso)amino)benzoate involves its interaction with biological molecules through its nitroso group. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Methyl 2-aminobenzoate: Similar structure but lacks the nitroso group.
Methyl 2-(methylamino)benzoate: Similar structure but has an amino group instead of a nitroso group.
Methyl 2-(methyl(nitro)amino)benzoate: Similar structure but has a nitro group instead of a nitroso group.
Uniqueness
Methyl 2-(methyl(nitroso)amino)benzoate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, its potential biological activity makes it a valuable compound for research in medicinal chemistry .
属性
CAS 编号 |
68061-82-5 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
methyl 2-[methyl(nitroso)amino]benzoate |
InChI |
InChI=1S/C9H10N2O3/c1-11(10-13)8-6-4-3-5-7(8)9(12)14-2/h3-6H,1-2H3 |
InChI 键 |
IVJHVDGQLKLRLD-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1C(=O)OC)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



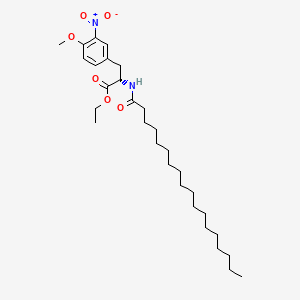


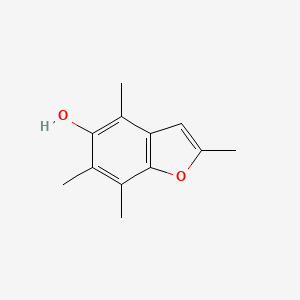
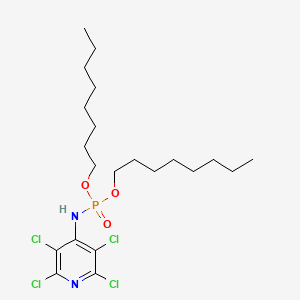

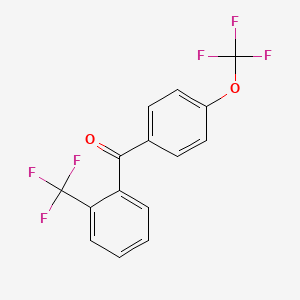
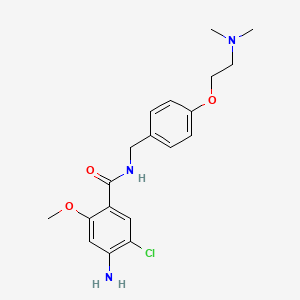
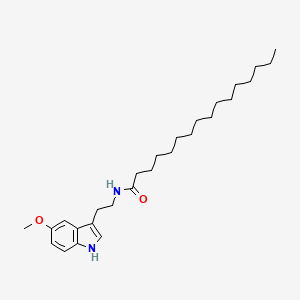
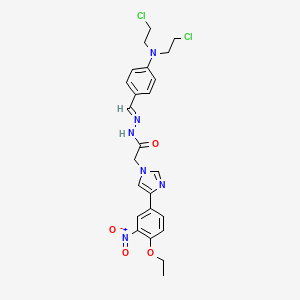
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
